MPT0E014

描述

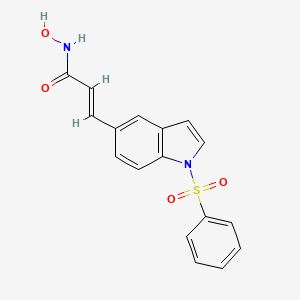

MPT0E014 is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

作用机制

Target of Action

MPT0E014 primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a crucial role in regulating gene expression .

Mode of Action

This compound acts as an HDAC inhibitor . By inhibiting HDACs, this compound increases the acetylation of histones, which leads to a more relaxed DNA structure and promotes gene expression . This can have various downstream effects, depending on the genes that are expressed .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to modulate myocardial autophagy , inflammation , and insulin signaling . It also influences the mTOR signaling pathway and the expression of poly adenosine diphosphate ribose polymerase 1 (PARP1) , advanced glycosylation end product-specific receptor (RAGE) , and various proinflammatory cytokines .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed and distributed throughout the body .

Result of Action

The inhibition of HDACs by this compound leads to various molecular and cellular effects. It has been shown to improve cardiac function in type 2 diabetes mellitus (T2DM) rats by modulating myocardial autophagy, inflammation, and insulin signaling . It also reduces the expression of proinflammatory cytokines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as those found in a high-fat diet, can impact the effectiveness of this compound . Additionally, the physiological state of the organism, such as whether it is in a disease state like T2DM, can also affect the action of this compound .

生化分析

Biochemical Properties

MPT0E014 has been found to interact with several enzymes and proteins, exerting a potent inhibitory effect on histone deacetylase (HDAC) . This interaction with HDAC is of particular interest, as it influences a wide range of biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to decrease the expression of the AT1R and TGF-β .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, this compound exerts its effects at the molecular level by inhibiting HDAC, which in turn influences gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are currently being studied .

Transport and Distribution

It is believed that this compound interacts with certain transporters or binding proteins, which may influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are currently being investigated . It is believed that this compound may be directed to specific compartments or organelles through certain targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of MPT0E014 typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods generally involve the cyclization of an appropriate precursor.

Sulfonylation: The indole core is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Formation of the Enamide: The final step involves the formation of the enamide by reacting the sulfonylated indole with an appropriate aldehyde or ketone under basic conditions to form the this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

MPT0E014 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the enamide.

Substitution: Substituted indole derivatives with various functional groups.

科学研究应用

MPT0E014 has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

相似化合物的比较

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.

Uniqueness

MPT0E014 is unique due to its specific sulfonyl and enamide functional groups, which confer distinct chemical and biological properties

生物活性

MPT0E014 is a novel histone deacetylase (HDAC) inhibitor that has garnered attention for its potential therapeutic applications, particularly in cardiac diseases and metabolic disorders. This article reviews the biological activity of this compound, focusing on its effects on cardiac function, metabolic parameters, and underlying mechanisms of action based on diverse research findings.

This compound functions primarily as an HDAC inhibitor, which alters gene expression by modifying histone acetylation status. This modification can lead to changes in the expression of various genes involved in inflammation, fibrosis, and metabolic regulation. The inhibition of HDACs has been linked to beneficial effects in cardiac hypertrophy and heart failure models.

Effects on Cardiac Function

Case Studies and Research Findings:

- Cardiac Hypertrophy and Remodeling:

- Inflammatory Response:

- Metabolic Regulation:

Data Tables

Table 1: Effects of this compound on Cardiac Parameters in Diabetic Rats

| Parameter | Control Rats | DM Rats | This compound-treated DM Rats |

|---|---|---|---|

| Left Ventricular End-Diastolic Diameter (LVEDd) | Normal | Increased | Decreased |

| Ejection Fraction (EF) | Normal | Decreased | Increased |

| Serum Insulin Levels | Normal | Increased | Decreased |

| TNF-α Levels | Low | High | Reduced |

| TGF-β Levels | Low | High | Reduced |

Antifibrotic Activity

This compound has demonstrated significant antifibrotic effects by inhibiting the proliferation and migration of cardiac fibroblasts. Studies indicate that it decreases angiotensin II receptor expression and TGF-β signaling pathways, which are critical in the development of cardiac fibrosis . These findings highlight the compound's potential as a therapeutic agent for heart failure characterized by fibrotic remodeling.

属性

IUPAC Name |

(E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-12,21H,(H,18,20)/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHWQUHEYOFBKG-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C=CC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)/C=C/C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。